molecular formula C4H8N4OS B2985110 1-(2-methoxyethyl)-1H-1,2,3,4-tetrazole-5-thiol CAS No. 99660-87-4

1-(2-methoxyethyl)-1H-1,2,3,4-tetrazole-5-thiol

Cat. No.: B2985110
CAS No.: 99660-87-4
M. Wt: 160.2
InChI Key: RCJORFYUGRBTPA-UHFFFAOYSA-N
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Description

1-(2-Methoxyethyl)-1H-1,2,3,4-tetrazole-5-thiol is a heterocyclic compound that features a tetrazole ring substituted with a methoxyethyl group and a thiol group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-methoxyethyl)-1H-1,2,3,4-tetrazole-5-thiol typically involves the reaction of 2-methoxyethylamine with thiocyanate followed by cyclization with sodium azide. The reaction conditions often require a solvent such as dimethylformamide (DMF) and a temperature range of 50-70°C .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the synthesis can be scaled up by optimizing the reaction conditions and using continuous flow reactors to ensure consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Methoxyethyl)-1H-1,2,3,4-tetrazole-5-thiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides.

    Reduction: The compound can be reduced to form the corresponding thiolate.

    Substitution: The methoxyethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or iodine in the presence of a base.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Alkyl halides or acyl chlorides under basic conditions.

Major Products:

    Oxidation: Disulfides.

    Reduction: Thiolate anions.

    Substitution: Substituted tetrazoles with various functional groups.

Scientific Research Applications

1-(2-Methoxyethyl)-1H-1,2,3,4-tetrazole-5-thiol has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2-methoxyethyl)-1H-1,2,3,4-tetrazole-5-thiol involves its interaction with various molecular targets. The thiol group can form covalent bonds with cysteine residues in proteins, potentially inhibiting enzyme activity. The tetrazole ring can also participate in hydrogen bonding and π-π interactions, affecting the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Uniqueness: 1-(2-Methoxyethyl)-1H-1,2,3,4-tetrazole-5-thiol is unique due to the combination of the methoxyethyl group and the thiol group on the tetrazole ring. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications.

Properties

IUPAC Name

1-(2-methoxyethyl)-2H-tetrazole-5-thione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8N4OS/c1-9-3-2-8-4(10)5-6-7-8/h2-3H2,1H3,(H,5,7,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCJORFYUGRBTPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C(=S)N=NN1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8N4OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

99660-87-4
Record name 1-(2-methoxyethyl)-1H-1,2,3,4-tetrazole-5-thiol
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